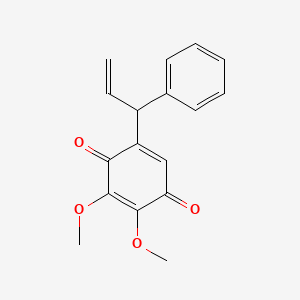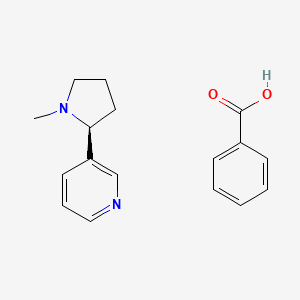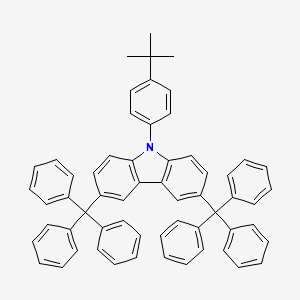
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of carbazole, a heterocyclic aromatic compound, and features tert-butylphenyl and trityl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The introduction of the tert-butylphenyl group is achieved through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with carbazole in the presence of a Lewis acid catalyst such as aluminum chloride. The trityl groups are then introduced via a tritylation reaction, where trityl chloride is reacted with the intermediate product in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be substituted with different groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: A simpler compound with similar tert-butylphenyl groups but lacking the carbazole core.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but lacks the trityl and carbazole components.
3-(4-tert-Butylphenyl)propanal: Features a tert-butylphenyl group but with different functional groups and structure.
Uniqueness
9-(4-Tert-butylphenyl)-3,6-ditrityl-9h-carbazole is unique due to its combination of tert-butylphenyl and trityl groups attached to a carbazole core. This unique structure imparts specific chemical and physical properties, making it valuable in various applications, particularly in materials science and organic electronics.
Propriétés
Formule moléculaire |
C60H49N |
|---|---|
Poids moléculaire |
784.0 g/mol |
Nom IUPAC |
9-(4-tert-butylphenyl)-3,6-ditritylcarbazole |
InChI |
InChI=1S/C60H49N/c1-58(2,3)44-34-38-53(39-35-44)61-56-40-36-51(59(45-22-10-4-11-23-45,46-24-12-5-13-25-46)47-26-14-6-15-27-47)42-54(56)55-43-52(37-41-57(55)61)60(48-28-16-7-17-29-48,49-30-18-8-19-31-49)50-32-20-9-21-33-50/h4-43H,1-3H3 |
Clé InChI |
XUPHFLNNUVKICJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)C(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


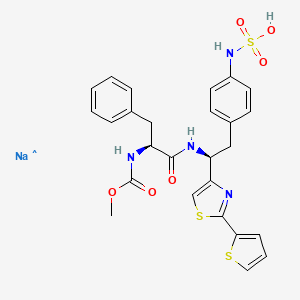

![[(1S,3R,5R,8Z,10R,11R)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] acetate](/img/structure/B12294299.png)
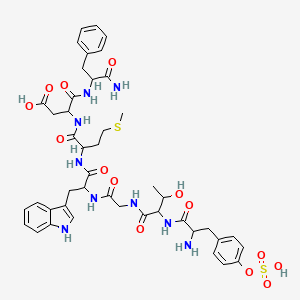
![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
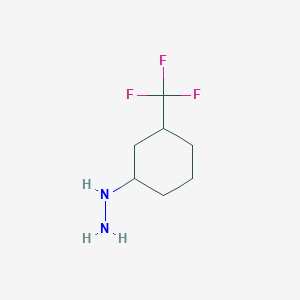
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
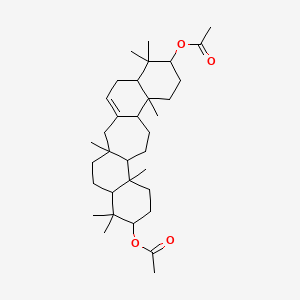

![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
